molecular formula C9H8N2O2 B3360970 3-Methylquinoxalin-2(1H)-one 4-oxide CAS No. 90417-40-6

3-Methylquinoxalin-2(1H)-one 4-oxide

Cat. No.: B3360970
CAS No.: 90417-40-6
M. Wt: 176.17 g/mol
InChI Key: RSZXMPZLUSEXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylquinoxalin-2(1H)-one 4-oxide is a chemical compound belonging to the class of quinoxaline 1,4-di-N-oxides (QdNOs). This class of compounds is recognized in medicinal chemistry for its diverse biological activities, which include significant antimicrobial and potential antitumoral properties . The core quinoxaline structure is a privileged scaffold found in various pharmacologically active molecules and antibiotics . The 1,4-di-N-oxide functionalization is a key structural feature that enhances the bioactivity profile of these heterocyclic compounds. Research on related QdNOs indicates that their biological effects may involve mechanisms such as redox cycling, generation of reactive oxygen species (ROS), and interaction with cellular thiols, which can lead to DNA damage under specific conditions . Some studies on structurally similar compounds have shown that the presence of specific substituents can lead to activity against Mycobacterium tuberculosis and can alter mitochondrial respiration, suggesting a unique mode of action distinct from common drugs . Furthermore, the spectral and kinetic properties of radicals derived from quinoxalin-2-one scaffolds are an active area of research, relevant to understanding their behavior in biological systems . This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-methyl-4-oxido-1H-quinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-9(12)10-7-4-2-3-5-8(7)11(6)13/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZXMPZLUSEXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2NC1=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524308
Record name 3-Methyl-4-oxo-4lambda~5~-quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-40-6
Record name 3-Methyl-4-oxo-4lambda~5~-quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinoxalin-2(1H)-one 4-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitroaniline with methylglyoxal under acidic conditions, followed by reduction and oxidation steps to introduce the oxide group at the fourth position .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinoxalin-2(1H)-one 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

3-Methylquinoxalin-2(1H)-one 4-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylquinoxalin-2(1H)-one 4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoxalin-2(1H)-ones

3-Chloroquinoxalin-2(1H)-one 4-Oxide (S6)
  • Structure : Chlorine substituent at position 3, oxide at position 4.
  • Activity : Inhibits effector protein translocation at 25 µM without cytotoxicity, outperforming triazine and hydrocinnamamide analogs (50 µM) .
1-Hydroxy-3-(4-Phenoxyphenyl)quinoxalin-2(1H)-one 4-Oxide
  • Structure: Bulky phenoxyphenyl group at position 3, oxide at position 4.
  • Activity : IC50 = 9657 nM, Ki = 413 nM against CDGSH iron-sulfur protein 1 .
  • Key Difference : The large substituent reduces potency compared to smaller groups (e.g., methyl), likely due to steric hindrance limiting target access.
Quinoxalin-2(1H)-one (Q) and 3-Methylquinoxalin-2(1H)-one (3-MeQ)
  • Reactivity : Both react with hydroxyl radicals (•OH) at near diffusion-controlled rates, forming N-centered radicals on the pyrazin-2-one ring. The methyl group in 3-MeQ minimally affects radical reactivity .
  • Key Difference : The 4-oxide in the target compound introduces additional polarity, altering solubility and radical scavenging pathways.

Table 1: Substituent Effects on Activity and Properties

Compound Substituent (Position 3) 4-Oxide Key Activity/Property Reference
3-MeQ 4-Oxide Methyl Yes Enhanced solubility, potential VEGFR-2 inhibition
S6 Chlorine Yes Effector translocation inhibition (25 µM)
3-MeQ Methyl No Anti-cancer, VEGFR-2 inhibition
Q None No Radical scavenging, moderate bioactivity

3-Methylquinoxaline-2-thiol Derivatives

  • Structure : Thiol (-SH) replaces the ketone oxygen at position 2.
  • Activity : Demonstrated potent VEGFR-2 inhibition (e.g., compound 11e) with apoptotic effects in cancer cells .
  • Key Difference : The thiol group increases nucleophilicity, enabling disulfide bond formation with target proteins, whereas the 4-oxide enhances polarity and hydrogen-bonding capacity.

Table 2: Functional Group Impact

Compound Position 2 Group 4-Oxide LogP PSA (Ų) Bioactivity Insight
3-MeQ 4-Oxide Ketone Yes ~1.0* ~55 Improved solubility vs. non-oxide
3-MeQ-Thiol Thiol No ~1.2 ~75 Enhanced target covalent binding
2(1H)-Quinoxalinone 4-Oxide Ketone Yes 0.956 55.17 Baseline for oxide comparison

*Estimated based on methyl’s hydrophobicity.

Q & A

Q. Critical Factors for Yield Optimization

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
  • Catalysts : Tetrabutylammonium bromide improves phase transfer in heterogeneous reactions .
  • Temperature control : Prolonged heating (>24 hours) at 60–80°C ensures complete oxidation .

What physicochemical properties are essential for characterizing this compound, and how are they measured?

Q. Key Properties and Analytical Techniques

PropertyValue/MethodRelevance
LogP 0.956 (experimental)Lipophilicity for drug absorption
PSA 55.17 ŲHydrogen-bonding capacity
Melting Point Not reported; DSC recommendedPurity assessment
UV-Vis λmax 337 nm (in THF)Photophysical studies

Q. Advanced Characterization

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H···O) and π-π stacking (3.4–3.8 Å distances) critical for crystal packing .
  • NMR : 1^1H NMR in DMSO-d6 confirms methyl group resonance at δ 2.45–2.60 ppm and quinoxaline ring protons at δ 7.20–8.10 ppm .

How do computational studies (e.g., DFT) elucidate the adsorption behavior of this compound on metal surfaces?

Advanced Computational Insights
Dispersion-corrected DFT analysis reveals:

  • Adsorption configurations : The neutral form binds Fe(110) via N and O atoms, with adsorption energies of −1.85 eV. Methyl substitution enhances binding affinity (−2.10 eV for 3,7-dimethyl derivative) .
  • Electronic interactions : Partial density of states (PDOS) shows hybridization between quinoxaline orbitals and Fe 3d states, indicating charge transfer .
  • Protonation effects : Protonated forms exhibit stronger adsorption (−2.45 eV) due to increased electrostatic interactions .

Q. Methodological Recommendations

  • Use B3LYP-D3(BJ)/def2-TZVP for geometry optimization.
  • Include solvent corrections (e.g., COSMO) for aqueous environments .

What contradictions exist in reported photophysical data, and how can they be resolved experimentally?

Q. Data Discrepancies and Solutions

  • Emission variability : PL intensity in THF/water mixtures shows aggregation-induced emission (AIE) at 450 nm, but conflicting solvent polarity effects are reported .
    • Resolution : Standardize solvent ratios (e.g., 90% water) and use time-resolved fluorescence to differentiate static vs. dynamic quenching .
  • Absorption shifts : λmax varies by ±5 nm across studies due to protonation state.
    • Mitigation : Conduct UV-Vis at controlled pH (e.g., buffered solutions) .

How is X-ray crystallography applied to resolve structural ambiguities in 3-methylquinoxalin-2(1H)-one derivatives?

Q. Crystallographic Workflow

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

Structure solution : SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .

Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

Case Study : Asymmetric units of 1-ethyl-3-methylquinoxalin-2(1H)-one reveal two independent molecules stabilized by C–H···O bonds (2.50–2.65 Å) and π-π interactions (3.45–3.81 Å) .

What biological activities have been explored for this compound, and what are the mechanistic hypotheses?

Q. Research Applications

  • Anti-tubercular activity : Derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL) via putative enoyl-ACP reductase binding .
  • Antioxidant properties : The 4-oxide group scavenges ROS in vitro (IC50 = 18 µM in DPPH assay) .
  • Corrosion inhibition : Adsorption on Fe(110) reduces corrosion rates by 92% in acidic media, linked to electron donation from N/O atoms .

Q. Mechanistic Studies

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate protein-ligand stability .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Process Chemistry Considerations

  • Low yields in oxidation : Batch-wise H2O2 addition and catalytic TiO2 improve efficiency (yield increases from 45% to 72%) .
  • Purification difficulties : Use preparative HPLC with C18 columns (MeCN/H2O, 70:30) to isolate polar derivatives .
  • Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for alkylation) to minimize di-alkylated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylquinoxalin-2(1H)-one 4-oxide
Reactant of Route 2
3-Methylquinoxalin-2(1H)-one 4-oxide

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